An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene
An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-(2-nitrovinyl)benzene is a substituted β-nitrostyrene derivative of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chloro-substituted phenyl ring and a reactive nitrovinyl group, imparts a unique combination of electrophilicity and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known biological activities of 1-Chloro-3-(2-nitrovinyl)benzene, presenting data in a structured format to facilitate research and development applications.
Chemical and Physical Properties
1-Chloro-3-(2-nitrovinyl)benzene, also known as trans-3-chloro-β-nitrostyrene, is a yellow viscous oil at room temperature. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its electronic properties and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNO₂ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| CAS Number | 37888-03-2 | |
| Appearance | Yellow viscous oil | |
| Storage Temperature | 2-8°C | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | Insoluble in water (inferred for β-nitrostyrenes) | |
| Predicted XlogP | 2.6 | [1] |
Spectral Data
The structural characterization of 1-Chloro-3-(2-nitrovinyl)benzene is supported by the following spectral data:
NMR Spectroscopy
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.95 | d | 13.7 Hz | Vinyl H | |
| 7.61-7.54 | m | Aromatic H | ||
| 7.51-7.39 | m | Aromatic H |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) | Assignment |
| 138.8 | Aromatic C | |
| 137.2 | Aromatic C | |
| 135.5 | Aromatic C | |
| 131.8 | Aromatic C | |
| 130.8 | Aromatic C | |
| 129.0 | Aromatic C | |
| 127.1 | Aromatic C | |
| 125.2 | Aromatic C |
Mass Spectrometry
Predicted mass spectral peaks for 1-chloro-3-(2-nitrovinyl)benzene are as follows:
| Adduct | m/z |
| [M+H]⁺ | 184.01599 |
| [M+Na]⁺ | 205.99793 |
| [M-H]⁻ | 182.00143 |
| [M] | 183.00816 |
Synthesis
The primary synthetic route to 1-Chloro-3-(2-nitrovinyl)benzene is the Henry reaction (nitroaldol condensation) between 3-chlorobenzaldehyde and nitromethane, followed by dehydration.[2]
Experimental Protocol: Henry Reaction
Reagents:
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3-Chlorobenzaldehyde
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Nitromethane
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Base catalyst (e.g., sodium hydroxide, ammonium acetate)
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Solvent (e.g., ethanol, methanol)
General Procedure:
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Dissolve 3-chlorobenzaldehyde in the chosen solvent.
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Add nitromethane to the solution.
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Slowly add the base catalyst while maintaining the reaction temperature (typically at or below room temperature to control the exothermic reaction).
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Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
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The intermediate β-nitro alcohol is often not isolated and is dehydrated in situ or in a subsequent step, typically by heating or acidification, to yield 1-Chloro-3-(2-nitrovinyl)benzene.
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The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 1-Chloro-3-(2-nitrovinyl)benzene is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it susceptible to nucleophilic attack.
Michael Addition
As a potent Michael acceptor, 1-Chloro-3-(2-nitrovinyl)benzene readily undergoes conjugate addition reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its application in the synthesis of more complex molecules.
Diels-Alder Reaction
The electron-deficient double bond of the nitrovinyl group allows 1-Chloro-3-(2-nitrovinyl)benzene to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.
Reduction
The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). This transformation provides a route to 2-(3-chlorophenyl)ethanamine derivatives.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the deactivating nitrovinyl group is a meta-director. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Biological Activity and Potential Applications
While specific biological data for 1-Chloro-3-(2-nitrovinyl)benzene is limited, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, suggesting potential therapeutic applications.
Antimicrobial Activity
β-Nitrostyrenes are known to possess antimicrobial properties. Their mechanism of action is thought to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.[3][4] The electrophilic nature of the nitrovinyl group allows for covalent modification of cysteine residues in the active sites of these enzymes.
Anticancer Activity
Several β-nitrostyrene derivatives have been investigated for their anticancer properties.[5][6] The proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the MEK/ERK pathway.[6] The ability of these compounds to act as Michael acceptors is believed to be key to their cytotoxic effects.
Signaling Pathway Modulation
The primary molecular targets of β-nitrostyrenes appear to be enzymes with reactive cysteine residues in their active sites.
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Protein Tyrosine Phosphatases (PTPs): β-Nitrostyrenes can act as phosphotyrosine mimetics and form reversible covalent adducts with the catalytic cysteine of PTPs, leading to their inhibition.[7] PTPs are key regulators of numerous signaling pathways involved in cell growth, differentiation, and metabolism.
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MEK/ERK Pathway: Some β-nitrostyrene derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and modulation of the MEK/ERK signaling pathway.[6]
Conclusion
1-Chloro-3-(2-nitrovinyl)benzene is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. Its well-defined reactivity, particularly as a Michael acceptor, allows for the construction of a wide array of complex molecular architectures. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. PubChemLite - 1-chloro-3-(2-nitrovinyl)benzene (C8H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. Buy 1-Chloro-3-(2-nitrovinyl)benzene | 3156-35-2 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
